molecular formula C28H29N3O4 B10878230 N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-{2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3(4H)-yl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B10878230
M. Wt: 471.5 g/mol
InChI Key: AEQDLJXBIWICER-UHFFFAOYSA-N
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Description

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and phenoxy groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents. The phenoxy groups are introduced via nucleophilic substitution reactions, where isopropyl and methyl groups are added to the phenol rings under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy groups can yield quinones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its interaction with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The phenoxy groups may enhance the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N’- (2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE
  • N’- (2-ETHOXYBENZYLIDENE)-2- (2-ISOPROPYL-5-METHYLPHENOXY)ACETOHYDRAZIDE
  • 5-Isopropyl-2-methylphenol

Uniqueness

What sets 2-(2-ISOPROPYL-5-METHYLPHENOXY)-N~1~-[2-[(2-METHYLPHENOXY)METHYL]-4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE apart from similar compounds is its unique combination of a quinazolinone core and phenoxy groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-[(2-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C28H29N3O4/c1-18(2)21-14-13-19(3)15-25(21)35-17-27(32)30-31-26(16-34-24-12-8-5-9-20(24)4)29-23-11-7-6-10-22(23)28(31)33/h5-15,18H,16-17H2,1-4H3,(H,30,32)

InChI Key

AEQDLJXBIWICER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4C

Origin of Product

United States

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